Ivermectin monosaccharide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

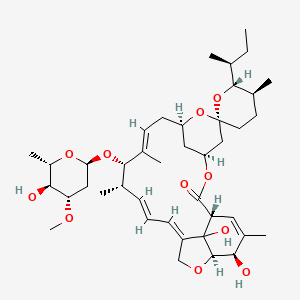

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWNAYSYRQBV-RANFAGGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to the Synthesis and Purification of Ivermectin Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of ivermectin monosaccharide, a key derivative of the broad-spectrum antiparasitic agent ivermectin. This document details the underlying chemical principles, experimental methodologies, and data presentation relevant to researchers and professionals in drug development and medicinal chemistry.

Introduction

Ivermectin, a potent macrocyclic lactone, is a mixture of two homologous compounds, ivermectin B1a and ivermectin B1b. Its biological activity is intrinsically linked to its disaccharide moiety. The selective removal of the terminal oleandrose unit yields this compound, a valuable tool in studying the structure-activity relationships of avermectins and in the development of new antiparasitic agents. This guide outlines the chemical synthesis via controlled hydrolysis and subsequent purification of this important derivative.

Synthesis of this compound via Acid Hydrolysis

The primary method for the synthesis of this compound is the selective acid-catalyzed hydrolysis of the terminal glycosidic bond of ivermectin. This process must be carefully controlled to prevent the complete hydrolysis to the aglycone. Two common acidic systems are employed for this purpose.

Sulfuric Acid in Tetrahydrofuran/Water

One established method involves the use of sulfuric acid in a mixture of tetrahydrofuran (THF) and water. The THF acts as a co-solvent to ensure the solubility of the lipophilic ivermectin, while the aqueous sulfuric acid facilitates the hydrolysis.

Experimental Protocol:

-

Dissolution: Dissolve ivermectin in a minimal amount of tetrahydrofuran (THF).

-

Acidification: To the stirred solution, add a 10% aqueous solution of concentrated sulfuric acid (H₂SO₄). The reaction mixture should be maintained at a controlled temperature, typically room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the monosaccharide while minimizing the formation of the aglycone.

-

Quenching: Once the desired conversion is achieved, the reaction is quenched by the addition of a weak base, such as a saturated sodium bicarbonate solution, until the pH is neutral.

-

Extraction: The product mixture is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Concentration: The solvent is removed under reduced pressure to yield the crude product mixture containing unreacted ivermectin, this compound, and ivermectin aglycone.

Hydrochloric Acid in Aqueous Solution

An alternative method utilizes dilute hydrochloric acid at a slightly elevated temperature.

Experimental Protocol:

-

Suspension: Suspend ivermectin in a dilute aqueous solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Incubation: The reaction mixture is incubated at a controlled temperature, for instance, 36-37°C, for a period of 2-3 hours.

-

Monitoring and Work-up: Similar to the sulfuric acid method, the reaction progress is monitored chromatographically. The work-up procedure involves neutralization, extraction, and concentration as described above.

Table 1: Summary of Synthesis Parameters

| Parameter | Sulfuric Acid Method | Hydrochloric Acid Method |

| Acid | Concentrated H₂SO₄ | Hydrochloric Acid (HCl) |

| Solvent | Tetrahydrofuran/Water | Water |

| Acid Concentration | 10% in aqueous solution | 0.09 - 0.11 M |

| Temperature | Room Temperature | 36 - 37 °C |

| Reaction Time | Monitored by TLC/HPLC | 2 - 3 hours |

Purification of this compound

The crude product from the hydrolysis reaction is a mixture that requires chromatographic separation to isolate the this compound. Both normal-phase and reversed-phase chromatography are viable techniques.

Silica Gel Column Chromatography

Normal-phase chromatography using a silica gel stationary phase is effective for separating the components based on their polarity. The elution order is typically ivermectin (least polar), followed by this compound, and finally ivermectin aglycone (most polar).

Experimental Protocol:

-

Column Packing: A chromatography column is packed with silica gel using a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.

-

Sample Loading: The concentrated crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in the ethyl acetate/petroleum ether mobile phase.

-

Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure this compound.

-

Concentration: The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Reversed-Phase Flash Column Chromatography

Reversed-phase chromatography, utilizing a C18-functionalized silica gel, separates the compounds based on their hydrophobicity. In this case, the elution order is reversed, with the most polar compound (aglycone) eluting first.

Experimental Protocol:

-

Column Preparation: A C18 reversed-phase flash chromatography column is equilibrated with the initial mobile phase, typically a mixture of acetonitrile, methanol, and water.

-

Sample Application: The crude product is dissolved in a suitable solvent, such as methanol, and applied to the column.

-

Gradient Elution: The separation is achieved by running a gradient of decreasing polarity, for example, by increasing the ratio of acetonitrile and methanol to water. A typical eluent gradient might start with a higher water content and gradually move to a higher organic solvent content.

-

Fraction Analysis: Fractions are collected and analyzed by HPLC to identify those containing the purified this compound.

-

Product Isolation: The pure fractions are combined, and the organic solvents are removed under reduced pressure. The remaining aqueous mixture containing the product can be extracted with an organic solvent, which is then dried and evaporated to yield the final product.

Table 2: Summary of Purification Parameters

| Parameter | Silica Gel Chromatography | Reversed-Phase Chromatography |

| Stationary Phase | Silica Gel | C18-functionalized Silica Gel |

| Mobile Phase | Ethyl Acetate / Petroleum Ether | Acetonitrile / Methanol / Water |

| Elution Principle | Increasing Polarity | Decreasing Polarity |

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₄₁H₆₂O₁₁ |

| Molecular Weight | 730.9 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water |

| ¹H NMR (CDCl₃, δ) | Characteristic signals for the macrocyclic core and the remaining sugar unit. Absence of signals corresponding to the terminal oleandrose. |

| ¹³C NMR (CDCl₃, δ) | Distinct signals for the 41 carbons, with shifts confirming the absence of the terminal sugar. |

| Mass Spectrometry (ESI-MS) | [M+Na]⁺ at m/z ~753.9. Fragmentation analysis shows the loss of the monosaccharide unit. |

| Purity (HPLC) | Typically >95% after purification |

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described methods, based on controlled acid hydrolysis followed by chromatographic separation, offer a reliable pathway for obtaining this key derivative for further research and development in the field of antiparasitic drugs. Careful monitoring of the reaction and purification steps is crucial for achieving high purity and yield.

A Comparative Analysis of the Biological Activities of Ivermectin and Ivermectin Monosaccharide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a broad-spectrum antiparasitic agent with a well-established safety and efficacy profile in both veterinary and human medicine. Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. Ivermectin is a disaccharide, possessing a sugar moiety at the C-13 position. Its monosaccharide derivative, which has one of the two sugars removed, is also biologically active. This technical guide provides a comprehensive comparison of the biological activities of ivermectin and its monosaccharide counterpart, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the available quantitative data comparing the biological activities of ivermectin and its monosaccharide derivative, selamectin. It is important to note that direct comparative data for all activities is not always available in the literature.

Table 1: Comparative Antiparasitic Efficacy

| Organism | Assay Type | Ivermectin Efficacy | Ivermectin Monosaccharide (Selamectin) Efficacy | Reference(s) |

| Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/mL | Similar to ivermectin | [1] |

| Gastrointestinal nematodes (in rhesus macaques) | Fecal Egg Count Reduction | 99.2% reduction | 99.4% reduction | [2] |

| Trixacarus caviae (in guinea pigs) | Mite Elimination | Mite-free at day 40 (400 µg/kg, SC, every 10 days for 4 injections) | Mite-free at day 30 (15 mg/kg, single topical dose) | [3] |

| Dermanyssus gallinae (in canaries) | Mite Population Reduction | Efficacious at day 16 | Efficacious at day 16 | [4] |

Table 2: Interaction with P-glycoprotein (P-gp)

| Parameter | Ivermectin | This compound (Selamectin) | Key Finding | Reference(s) |

| Brain Accumulation in mdr1a,b(-/-) mice (vs. wild-type) | 36-60 times higher | 5-10 times higher | Ivermectin is a more significant substrate for P-gp, leading to greater brain accumulation in its absence. | [5] |

Table 3: Pharmacokinetic Parameters

| Species | Parameter | Ivermectin | This compound (Selamectin) | Reference(s) |

| Cats (Topical) | Bioavailability | - | 74% | [6] |

| Dogs (Topical) | Bioavailability | - | 4.4% | [6] |

| Cats (Topical) | Cmax | - | 5513 ± 2173 ng/mL | [6] |

| Dogs (Topical) | Cmax | - | 86.5 ± 34.0 ng/mL | [6] |

| Cats (Topical) | Tmax | - | 15 ± 12 h | [6] |

| Dogs (Topical) | Tmax | - | 72 ± 48 h | [6] |

| Cats (Oral) | Bioavailability | - | 109% | [6] |

| Dogs (Oral) | Bioavailability | - | 62% | [6] |

Note: Direct comparative pharmacokinetic studies are limited. The data presented for ivermectin and selamectin are often from separate studies and different formulations, making direct comparisons challenging.

Mechanism of Action and Signaling Pathways

Primary Antiparasitic Mechanism of Action

Figure 1: Primary antiparasitic mechanism of ivermectin and its monosaccharide derivative.

Modulation of Host Signaling Pathways by Ivermectin

Recent research has unveiled that ivermectin can modulate several signaling pathways in mammalian cells, contributing to its potential anti-inflammatory and anticancer effects. The extent to which this compound shares these activities is an area of ongoing investigation, with limited direct comparative data.

Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and metastasis.[8]

Figure 2: Ivermectin's inhibitory effect on the Wnt/β-catenin signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Ivermectin has been demonstrated to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[9]

Figure 3: Inhibition of the Akt/mTOR signaling pathway by ivermectin.

Ivermectin exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[10]

Figure 4: Ivermectin's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Nematode Larval Development Assay

This in vitro assay is used to determine the efficacy of anthelmintic compounds by assessing their ability to inhibit the development of nematode eggs to the third larval stage (L3).

-

Egg Recovery: Nematode eggs (e.g., Haemonchus contortus) are recovered from the feces of infected donor animals.

-

Assay Setup: Approximately 50-100 eggs are added to each well of a 96-well microtiter plate.

-

Compound Addition: Serial dilutions of the test compounds (ivermectin and this compound) and a vehicle control are added to the wells.

-

Incubation: Plates are incubated at a controlled temperature (e.g., 27°C) for a period sufficient for larval development in the control group (typically 6-7 days).

-

Assessment: The number of L3 larvae in each well is counted using an inverted microscope.

-

Data Analysis: The concentration of the compound that inhibits 50% of the larval development (IC50) is calculated.

Figure 5: Workflow for the Nematode Larval Development Assay.

Cell Migration (Wound Healing) Assay

This in vitro assay is used to assess the effect of compounds on cell migration.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a culture plate and grown to confluence.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

-

Compound Treatment: The cells are treated with various concentrations of ivermectin, this compound, or a vehicle control.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours).

-

Data Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compounds on cell migration.

Figure 6: Workflow for the Cell Migration (Wound Healing) Assay.

In Vitro P-glycoprotein Interaction (Everted Gut Sac) Assay

This ex vivo method assesses the role of P-glycoprotein in the intestinal transport of a compound.

-

Sac Preparation: A segment of the small intestine (e.g., from a rat) is removed, everted, and tied at one end to form a sac.

-

Incubation: The everted sac is filled with a buffer solution and incubated in a bath containing the test compound (e.g., ivermectin) with or without a known P-gp inhibitor.

-

Sampling: At various time points, samples are taken from the incubation bath (mucosal side) and from inside the sac (serosal side).

-

Concentration Measurement: The concentration of the test compound in the samples is determined using a suitable analytical method (e.g., HPLC).

-

Data Analysis: The rate of transport of the compound from the mucosal to the serosal side is calculated. A lower transport rate in the absence of the P-gp inhibitor suggests that the compound is a substrate for P-gp.

Figure 7: Workflow for the In Vitro P-glycoprotein Interaction Assay.

Conclusion

The available evidence suggests that ivermectin and its monosaccharide derivative, selamectin, exhibit comparable antiparasitic efficacy against a range of nematodes and ectoparasites. A key in vitro study indicates no significant difference in potency in a nematode larval development assay based on the presence of a disaccharide versus a monosaccharide at the C-13 position. However, a significant difference lies in their interaction with P-glycoprotein, with ivermectin being a more potent substrate. This leads to greater accumulation of ivermectin in the central nervous system in animals with deficient P-gp function, suggesting a potentially better safety profile for the monosaccharide in such cases.

While ivermectin has been shown to modulate host signaling pathways involved in inflammation and cancer, there is a notable lack of direct quantitative comparative studies to determine if the monosaccharide derivative possesses similar activities and potencies. Further research is warranted to elucidate the comparative binding affinities of ivermectin and its monosaccharide at their primary target, the glutamate-gated chloride channels, and to explore the potential of the monosaccharide in anti-inflammatory and anticancer applications. This will provide a more complete understanding of the structure-activity relationship and could guide the development of new derivatives with improved therapeutic profiles.

References

- 1. A review of the off-label use of selamectin (Stronghold®/Revolution®) in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Selamectin (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. Comparing therapeutic efficacy between ivermectin, selamectin, and moxidectin in canaries during natural infection with Dermanyssus gallinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selamectin - Wikipedia [en.wikipedia.org]

- 6. [PDF] An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus | Semantic Scholar [semanticscholar.org]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral and anti-inflammatory properties of ivermectin and its potential use in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Semi-Synthetic Origin of Ivermectin Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and semi-synthetic origin of ivermectin monosaccharide. It details the journey from the natural fermentation product, avermectin, to the semi-synthetic ivermectin, and subsequently to its monosaccharide derivative. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in the field of drug development and parasitology.

Introduction: From Avermectin to Ivermectin

The story of ivermectin begins with the discovery of the avermectins, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] These natural products are fermentation products of the soil actinomycete Streptomyces avermitilis.[1][2] The initial discovery was the result of a collaboration between the Kitasato Institute in Japan and Merck Sharp and Dohme Research Laboratories in the late 1970s.[1][2] Eight distinct avermectins were isolated, with avermectin B1, a mixture of B1a and B1b, being a key component.[1]

Ivermectin is a semi-synthetic derivative of avermectin B1.[2][3][4] It is produced through the selective catalytic hydrogenation of the 22,23-double bond of avermectin B1a and B1b.[5][6] This modification enhances the compound's safety and efficacy profile. Ivermectin itself is a mixture, typically containing at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[4] The groundbreaking work on avermectin and ivermectin earned William C. Campbell and Satoshi Ōmura the 2015 Nobel Prize in Physiology or Medicine.[2]

This compound: A Key Derivative

Ivermectin is a disaccharide, containing two oleandrose sugar moieties.[2][] The this compound, specifically ivermectin B1a monosaccharide, is a derivative where the terminal oleandrose sugar has been removed.[1][] This compound can be produced semi-synthetically through the selective hydrolysis of the terminal saccharide unit of ivermectin.[1][] It is also a known metabolite of ivermectin.[3]

The monosaccharide exhibits distinct biological properties compared to its parent compound. It is a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of ivermectin.[1][] This makes it a valuable tool for studying the mechanisms of ivermectin resistance and for investigating different aspects of its antiparasitic action.[1][]

Data Presentation

Physicochemical Properties of Ivermectin B1a Monosaccharide

| Property | Value | Source |

| Molecular Formula | C41H62O11 | [1][8] |

| Molecular Weight | 730.9 g/mol | [1][8] |

| Appearance | White Solid | [9] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [1] |

Comparative Biological Activity

The following table summarizes the comparative activity of ivermectin, its monosaccharide, and aglycone derivatives against various nematode species. The data highlights that while the monosaccharide retains significant activity, the removal of both sugar units (aglycone) leads to a substantial decrease in potency.

| Compound | Target Organism | Assay | Activity | Reference |

| Ivermectin B1 | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/ml | [2] |

| Ivermectin B1 Monosaccharide | Haemonchus contortus | Larval Development Assay | Similar potency to Ivermectin B1 | [2] |

| Ivermectin B1 Aglycone | Haemonchus contortus | Larval Development Assay | Significantly less potent than Ivermectin B1 | [10] |

| 22,23-dihydroavermectin B1a monosaccharide | Caenorhabditis elegans | [3H]ivermectin binding inhibition | More potent than the aglycone | [] |

Experimental Protocols

Semi-Synthesis of Ivermectin from Avermectin B1

This protocol describes the general procedure for the selective hydrogenation of avermectin B1 to produce ivermectin.

Materials:

-

Avermectin B1a and B1b mixture

-

Rhodium complex catalyst (e.g., Wilkinson's catalyst)

-

Solvent (e.g., toluene, methanol/cyclohexane mixture)

-

Hydrogen gas

-

Triphenylphosphine (optional)

Procedure:

-

Dissolve the avermectin B1 mixture in the chosen solvent in a suitable reaction vessel.

-

Add the rhodium complex catalyst. In some procedures, an excess of a tertiary phosphine like triphenylphosphine is also added.

-

Pressurize the reaction vessel with hydrogen gas. The pressure can range from 1 to 150 bar.

-

Heat the reaction mixture to a temperature between 60°C and 100°C.

-

Maintain the reaction with intensive mixing for a period of several hours (e.g., 8-10 hours).

-

Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the catalyst by filtration.

-

Concentrate the filtrate to obtain the crude ivermectin product.

-

Purify the crude product by recrystallization or chromatography to yield ivermectin with high purity.[5]

Preparation of this compound by Acid Hydrolysis

This protocol outlines the general method for the selective hydrolysis of ivermectin to its monosaccharide derivative.

Materials:

-

Ivermectin

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Aqueous Tetrahydrofuran (THF) or Methanol/Water mixture

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve ivermectin in a suitable solvent system, such as aqueous tetrahydrofuran or a methanol/water mixture.

-

Carefully add the acid catalyst. For instance, use 10% concentrated H₂SO₄ in aqueous THF or prepare a solution with a final HCl concentration of 0.1M.

-

Incubate the reaction mixture at a controlled temperature, for example, 36-37°C.

-

The reaction time can vary from 1 to 3 hours. Monitor the progress of the hydrolysis by HPLC to maximize the yield of the monosaccharide and minimize the formation of the aglycone.

-

Once the desired conversion is achieved, neutralize the reaction mixture.

-

Extract the products with an organic solvent.

-

Concentrate the organic extract to obtain a crude mixture of ivermectin, this compound, and ivermectin aglycone.

-

Purify the this compound from the crude mixture using silica gel column chromatography.[11]

Mandatory Visualization

Semi-Synthetic Origin of Ivermectin and its Monosaccharide

Caption: Semi-synthetic pathway from Avermectin B1 to this compound.

Proposed Mechanism of Action of Ivermectin in Nematodes

Caption: Ivermectin's primary mechanism of action in nematodes.

Potential Signaling Pathways Modulated by Ivermectin Derivatives in Cancer Cells

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]

- 9. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN117729927A - Method for reducing particle size of ivermectin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Structural Elucidation of Ivermectin Monosaccharide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a semi-synthetic derivative of the avermectins, a class of natural products from the soil bacterium Streptomyces avermitilis. The commercial drug is a mixture of at least 90% 22,23-dihydroavermectin B₁ₐ (H₂B₁ₐ) and no more than 10% 22,23-dihydroavermectin B₁b (H₂B₁b). The structural complexity and the potential for various derivatives, either as metabolites, degradation products, or process-related impurities, necessitate robust analytical methodologies for their characterization.[1][2]

One of the key derivatives is the ivermectin monosaccharide (C₄₁H₆₂O₁₁), which results from the cleavage of the terminal L-oleandrose unit from the disaccharide chain of the parent molecule.[2][3][4] The structural elucidation of this monosaccharide is critical for understanding ivermectin's metabolism, degradation pathways, and for ensuring the purity of the active pharmaceutical ingredient (API).[5][6]

This technical guide provides a comprehensive overview of the analytical strategies and experimental protocols for the structural elucidation of this compound, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow for Structural Elucidation

The structural elucidation of this compound follows a systematic workflow, beginning with the isolation of the compound, followed by the determination of its molecular formula and detailed structural analysis using spectroscopic techniques.

Mass Spectrometry Analysis

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the initial characterization of ivermectin derivatives. It provides the accurate mass of the molecule, from which the molecular formula can be deduced, and offers structural insights through fragmentation analysis.

Data Presentation

The mass spectrometry data for ivermectin and its key fragments are summarized in the table below. For this compound, the expected molecular ion would correspond to the ivermectin molecule minus the terminal oleandrose sugar.

| Analyte | Adduct Ion | Observed m/z | Interpretation |

| Ivermectin (H₂B₁ₐ) | [M+NH₄]⁺ | 892.3 | Ammonium adduct of the parent molecule |

| Ivermectin Fragment | [M-monosaccharide+H]⁺ | 713.4 | Loss of the terminal oleandrose unit |

| Ivermectin Fragment | [M-disaccharide+H]⁺ | 568.9 | Loss of the entire disaccharide chain (aglycone) |

| This compound | [M+H]⁺ | 731.4 | Expected protonated molecule |

| This compound | [M+Na]⁺ | 753.4 | Expected sodiated molecule |

Data inferred from fragmentation patterns of Ivermectin H₂B₁ₐ.[2]

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve the purified this compound in methanol to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to 10 µg/mL.

-

Chromatography:

-

Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 3 µm).[2]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 70% B, hold for 2 minutes, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 40°C.[2]

-

Injection Volume: 10 µL.[2]

-

-

Mass Spectrometry:

-

Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Mass Range: m/z 100-1500.

-

Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, use a collision energy of 20-40 eV.

-

NMR Spectroscopy Analysis

NMR spectroscopy is the most definitive method for the complete structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and to establish the connectivity of the atoms.

Data Presentation

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, mult., J in Hz) |

| Aglycone | ||

| 1 | 173.8 | - |

| 2 | 36.6 | 2.35 (m) |

| ... | ... | ... |

| Inner Sugar | ||

| 1' | 97.9 | 4.65 (d, 3.5) |

| 2' | 35.1 | 2.25 (m) |

| ... | ... | ... |

| Terminal Sugar | ||

| 1'' | 101.2 | 4.98 (br s) |

| 2'' | 34.9 | 1.65 (m), 2.15 (m) |

| 3'' | 78.9 | 3.15 (m) |

| 4'' | 78.1 | 3.45 (m) |

| 5'' | 68.2 | 3.95 (m) |

| 6'' | 17.9 | 1.25 (d, 6.2) |

This is a partial and representative dataset for Ivermectin H₂B₁ₐ. The full assignment is more extensive.

Logic of 2D NMR for Structural Elucidation

The connectivity of the molecule is determined by analyzing the correlation peaks in the 2D NMR spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation:

-

Spectrometer: Bruker Avance 600 MHz NMR spectrometer (or equivalent).[2]

-

Probe: 5 mm cryoprobe.

-

Temperature: 298 K.

-

-

1D NMR Experiments:

-

¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1 s.

-

¹³C NMR: Acquire with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 s.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Acquire with 2048 x 256 data points, 8 scans per increment.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire with 2048 x 256 data points, 16 scans per increment. Optimize for a one-bond J-coupling of 145 Hz.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire with 2048 x 512 data points, 32 scans per increment. Optimize for a long-range J-coupling of 8 Hz.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function before Fourier transformation.

Conclusion

The structural elucidation of this compound is a multi-step process that relies on the synergistic use of chromatographic separation and advanced spectroscopic techniques. LC-HRMS provides the initial, crucial information on molecular weight and formula, while a full suite of 1D and 2D NMR experiments allows for the unambiguous determination of the complete chemical structure. The detailed protocols and data interpretation strategies outlined in this guide provide a robust framework for researchers and scientists working on the analysis of ivermectin and its derivatives.

References

- 1. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 3. This compound | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 123997-64-8 | MI163228 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Ivermectin monosaccharide as a metabolite of ivermectin

For Immediate Release

[City, State] – November 24, 2025 – This technical guide provides an in-depth analysis of ivermectin monosaccharide, a significant metabolite of the broad-spectrum antiparasitic agent, ivermectin. Tailored for researchers, scientists, and drug development professionals, this document consolidates current knowledge on its formation, pharmacokinetic profile, and biological activities, supported by detailed experimental methodologies and pathway visualizations.

Introduction to Ivermectin and its Metabolism

Ivermectin, a semisynthetic derivative of the avermectin family, is a potent endectocide widely used in both veterinary and human medicine.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the principal isoform responsible for its biotransformation into at least ten different metabolites, which are mostly hydroxylated and demethylated derivatives.[1] One of the key metabolites identified is 22,23-dihydroavermectin B1a monosaccharide, formed by the hydrolysis of the disaccharide moiety of the parent ivermectin molecule.[1] Another identified monosaccharide metabolite is 24-hydroxymethyl-H2B1a monosaccharide. This document will focus on the current understanding of these monosaccharide metabolites.

Quantitative Data Summary

While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, the overall pharmacokinetic profile of ivermectin and its metabolites has been characterized. The following table summarizes the known information regarding ivermectin and its metabolites.

| Parameter | Value | Species | Notes | Reference |

| Parent Drug (Ivermectin) Pharmacokinetics | ||||

| Tmax (Oral) | ~4-5 hours | Human | Peak plasma concentration time. | [2] |

| Half-life (Oral) | ~18 hours | Human | Varies based on individual factors. | |

| Excretion | >98% in feces, <1% in urine | Human | Primarily excreted as metabolites.[2] | [1][2] |

| Metabolite Identification | ||||

| Major Metabolites | 3”-O-desmethyl ivermectin, 4a-hydroxy ivermectin | Human | Identified in in vitro and in vivo studies. | |

| Monosaccharide Metabolite | 22,23-dihydroavermectin B1a monosacharide | Human | Identified in feces.[1] | [1] |

| Monosaccharide Metabolite | 24-hydroxymethyl-H2B1a, its monosaccharide | Cattle, Sheep, Rat | Identified in liver tissue. | |

| Biological Activity of this compound | ||||

| Nematode Larval Development | Potent Inhibitor | Haemonchus contortus | Devoid of the paralytic activity of the parent compound. |

Experimental Protocols

In Vitro Metabolism of Ivermectin for Metabolite Production

This protocol describes a general method for the in vitro metabolism of ivermectin using human liver microsomes to generate metabolites, including the monosaccharide derivative, for further analysis.

Materials:

-

Ivermectin

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Centrifuge

-

Incubator/shaking water bath

Procedure:

-

Prepare a stock solution of ivermectin in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the ivermectin stock solution.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding a pre-determined amount of human liver microsomes.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis by LC-MS/MS to identify and quantify the formation of this compound and other metabolites.[3][4][5]

Analytical Method for Ivermectin and its Metabolites using LC-MS/MS

This protocol outlines a general approach for the sensitive and selective quantification of ivermectin and its metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: Appropriate for the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of ivermectin and its expected metabolites.

Sample Preparation:

-

Perform a protein precipitation of the plasma or microsomal incubation sample with acetonitrile.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

Inject a specific volume into the LC-MS/MS system.

Nematode Larval Development Inhibition Assay

This assay is used to determine the biological activity of this compound against nematode larvae.

Materials:

-

Haemonchus contortus eggs or L1 larvae

-

96-well microtiter plates

-

Growth medium for larvae

-

This compound

-

Microscope

Procedure:

-

Prepare serial dilutions of this compound in the growth medium.

-

Add a standardized number of H. contortus eggs or L1 larvae to each well of a 96-well plate.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development to the L3 stage in the control wells (typically 6 days).[6]

-

After the incubation period, count the number of viable L3 larvae in each well under a microscope.

-

Calculate the percentage of inhibition of larval development for each concentration and determine the IC50 value.[7]

Signaling Pathways and Logical Relationships

While specific signaling pathways modulated by this compound have not been extensively studied, the parent compound, ivermectin, is known to interact with several pathways. It is plausible that its metabolites may share some of these targets or have unique interactions.

Ivermectin Metabolism and Metabolite Formation

The biotransformation of ivermectin primarily occurs in the liver, catalyzed by CYP3A4 enzymes. This process leads to the formation of various metabolites, including hydroxylated, demethylated, and monosaccharide derivatives.

Experimental Workflow for Metabolite Analysis

The general workflow for identifying and characterizing ivermectin metabolites involves in vitro metabolism followed by analytical separation and identification techniques.

Potential Signaling Pathways of Ivermectin and its Metabolites

Ivermectin has been shown to modulate the Wnt/β-catenin signaling pathway. It is hypothesized that ivermectin binds to and inhibits components of this pathway, leading to a decrease in the transcription of target genes involved in cell proliferation and differentiation. While not confirmed for the monosaccharide, this represents a potential area of investigation.

Conclusion

This compound is a notable metabolite of ivermectin with distinct biological properties. While its pharmacokinetic profile is not yet fully elucidated, its potent inhibitory effect on nematode larval development highlights its potential significance. Further research is warranted to fully characterize the pharmacokinetic parameters of this compound and to explore its specific interactions with cellular signaling pathways. The experimental protocols and analytical methods described herein provide a framework for future investigations into this and other ivermectin metabolites, which will be crucial for a comprehensive understanding of ivermectin's overall pharmacological profile and for the development of new antiparasitic strategies.

References

- 1. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

Receptor Binding Affinity of Ivermectin Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a potent antiparasitic agent with a broad spectrum of activity. Its mechanism of action is primarily mediated by its high affinity for glutamate-gated chloride ion channels (GluClRs) in invertebrates, leading to paralysis and death of the parasite. Ivermectin is a disaccharide, and its derivatives, including the monosaccharide form, are of significant interest for understanding the structure-activity relationships that govern its binding to various receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of ivermectin monosaccharide, drawing on available data and inferring from the extensive research on its parent compound, ivermectin. While direct quantitative data for the monosaccharide derivative is limited in publicly accessible literature, this guide synthesizes existing information to provide a valuable resource for researchers in the field.

Core Concepts: Receptor Binding and Mechanism of Action

Ivermectin and its derivatives exert their effects by binding to specific protein targets. The primary targets in invertebrates are ligand-gated ion channels, which are crucial for neurotransmission.

Glutamate-Gated Chloride Ion Channels (GluClRs)

The principal target of ivermectin in invertebrates is the glutamate-gated chloride ion channel (GluClR), a member of the Cys-loop receptor family. These channels are found in the nerve and muscle cells of nematodes and arthropods.

-

Mechanism of Action: Ivermectin binds selectively and with high affinity to GluClRs.[1] This binding potentiates the effect of glutamate, leading to an increased permeability of the cell membrane to chloride ions. The influx of chloride ions causes hyperpolarization of the nerve or muscle cell, inhibiting its function and ultimately leading to flaccid paralysis and death of the parasite.[1] Ivermectin can also directly open the channel in the absence of glutamate. The binding site for ivermectin on the GluClR is located in the transmembrane domain, at the interface between subunits.

Other Potential Receptor Targets

While GluClRs are the primary target, ivermectin has been shown to interact with other receptors, albeit generally with lower affinity. These include:

-

GABA-A Receptors: Ivermectin can act as a positive allosteric modulator of γ-aminobutyric acid (GABA-A) receptors, another class of ligand-gated chloride channels present in both invertebrates and vertebrates.

-

P2X4 Receptors: These are ATP-gated ion channels.

-

SARS-CoV-2 Spike Protein: In silico and some in vitro studies have explored the binding of ivermectin to the spike protein of SARS-CoV-2, suggesting a potential for viral entry inhibition.[2][3]

-

Importin α/β: Ivermectin has been shown to inhibit the nuclear import of viral proteins by targeting the importin α/β heterodimer.

The disaccharide moiety of ivermectin is known to play a role in its binding to some of these targets. Therefore, understanding the binding of the monosaccharide derivative is crucial for elucidating the specific molecular interactions.

Quantitative Data on Receptor Binding Affinity

Direct and comprehensive quantitative data on the binding affinity of this compound to various receptors is not widely available in the peer-reviewed literature. However, comparative studies provide valuable insights into its potency relative to ivermectin and other derivatives.

| Compound | Receptor/System | Assay Type | Binding Affinity/Potency | Source |

| This compound | C. elegans membrane-bound & detergent-soluble binding sites | Competition with [3H]ivermectin | Greater potency than ivermectin aglycone and octahydro B1 avermectin | [] |

| Ivermectin | C. elegans membrane-bound binding site | Radioligand binding | Kd = 0.11 nM | [] |

| Ivermectin | C. elegans detergent-solubilized binding site | Radioligand binding | Kd = 0.20 nM | [] |

| Ivermectin | Haemonchus contortus GluClα3B | Radioligand binding | Kd = 0.35 ± 0.1 nM | [5] |

| Ivermectin | Human P2X4 Receptor | Intracellular Ca2+ assay | pEC50 = 6.00 ± 0.08 | [6] |

| Ivermectin | Human GABA-A α1β3γ2 Receptor | Membrane potential assay | Full agonist | [6] |

| Ivermectin | SARS-CoV-2 Spike Protein (S2 subunit) | Molecular Docking | E-value = -411.6 (B1b homolog) | [3] |

| Ivermectin | SARS-CoV-2 Spike-ACE2 complex | Molecular Docking | Binding Energy = -18 kcal/mol |

Note: The table highlights the limited availability of direct binding constants for this compound. The greater potency observed in competition assays suggests that its binding affinity for C. elegans ivermectin binding sites is likely in the low nanomolar or even sub-nanomolar range.

Experimental Protocols

The determination of receptor binding affinity for a compound like this compound involves a variety of established experimental techniques. The following are detailed methodologies for key experiments that would be applicable.

Radioligand Binding Assay

This is a classic and highly sensitive method for quantifying the interaction between a ligand and its receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

Materials:

-

Source of receptor (e.g., membrane preparations from C. elegans or cells expressing the receptor of interest).

-

Radiolabeled ivermectin (e.g., [3H]ivermectin).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a known protein concentration.

-

Incubation: In a series of tubes, add a fixed concentration of radiolabeled ivermectin, the membrane preparation, and increasing concentrations of unlabeled this compound (for competition assays) or increasing concentrations of radiolabeled ligand (for saturation assays).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation assays: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a large excess of unlabeled ligand) against the concentration of the radiolabeled ligand. Fit the data to a one-site binding model to determine Kd and Bmax.

-

Competition assays: Plot the percentage of specific binding of the radiolabeled ligand against the log concentration of the unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction between this compound and a purified receptor.

Materials:

-

Purified, soluble receptor protein.

-

This compound solution.

-

ITC instrument.

-

Degassing station.

Protocol:

-

Sample Preparation: Prepare solutions of the purified receptor and this compound in the same buffer. Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

Instrument Setup: Load the receptor solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the sample cell containing the receptor.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the ligand binds to the receptor. A reference cell containing only buffer is used to subtract the heat of dilution.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat change per injection. Plotting this heat change against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the binding of this compound to an immobilized receptor.

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5 chip).

-

Purified receptor protein.

-

This compound solution.

-

Running buffer.

-

Immobilization reagents (e.g., EDC/NHS).

Protocol:

-

Receptor Immobilization: Covalently immobilize the purified receptor onto the surface of the sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

Association Phase: Flow a solution of this compound at a specific concentration over the sensor chip surface. The binding of the monosaccharide to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Phase: Replace the this compound solution with running buffer. The dissociation of the bound ligand is monitored as a decrease in the SPR signal over time.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound ligand without denaturing the immobilized receptor.

-

Data Analysis: The sensorgram (a plot of RU versus time) is analyzed to determine the kinetic parameters. The association phase is fitted to a model to determine ka, and the dissociation phase is fitted to determine kd. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. Performing the experiment with a range of this compound concentrations allows for a more robust determination of the binding kinetics.

Visualizations

Signaling Pathway of Ivermectin at the Glutamate-Gated Chloride Channel

Caption: this compound binds to an allosteric site on the GluClR, leading to channel opening, chloride influx, and hyperpolarization.

Experimental Workflow for Radioligand Binding Assay

Caption: A streamlined workflow for determining receptor binding affinity using a radioligand competition assay.

Logical Relationship of Ivermectin's Multi-Target Effects

References

- 1. Ivermectin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the binding efficacy of ivermectin against the key proteins of SARS-CoV-2 pathogenesis: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Ivermectin monosaccharide degradation and stability studies

An In-depth Technical Guide on the Degradation and Stability of Ivermectin and its Monosaccharide Derivative

Executive Summary

Ivermectin (IVM), a potent macrocyclic lactone antiparasitic agent, is susceptible to degradation under various environmental conditions, leading to the formation of several degradants. A primary degradation pathway involves the hydrolysis of its disaccharide moiety, first yielding ivermectin monosaccharide and subsequently the ivermectin aglycone. Understanding the kinetics and mechanisms of this degradation is crucial for ensuring the stability, efficacy, and safety of ivermectin-containing pharmaceutical products. This technical guide provides a comprehensive overview of ivermectin's degradation pathways, detailed experimental protocols for stability-indicating studies, and a summary of its stability under stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Introduction

Ivermectin is a semi-synthetic derivative of the avermectin family, widely used in both human and veterinary medicine to treat and control parasitic infections.[1] Its structure consists of a large 16-membered lactone ring connected to a disaccharide unit at the C-13 position. The integrity of this structure is essential for its biological activity. However, the glycosidic bonds of the disaccharide are susceptible to cleavage, particularly through hydrolysis.[2][3]

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by ICH guidelines.[1][4][5] For ivermectin, these studies have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions.[4][6][7] A key step in its hydrolytic degradation is the loss of the terminal oleandrose sugar to form the this compound, which can be further hydrolyzed to the inactive aglycone.[2][8] This document details the conditions leading to this degradation and the analytical methods used to monitor it.

Ivermectin Degradation Pathways

Ivermectin's degradation primarily occurs at the disaccharide chain, although modifications to the macrocyclic lactone ring can also occur, especially under oxidative stress. The sequential loss of the sugar moieties is a critical degradation pathway.

Hydrolytic Degradation (Acidic and Alkaline)

Ivermectin is highly susceptible to acid- and base-catalyzed hydrolysis.[6][7]

-

Acid-Catalyzed Hydrolysis : In acidic conditions, the glycosidic bonds are readily cleaved.[2] This reaction leads to the formation of this compound and ivermectin aglycone.[8][9] Studies have shown that ivermectin is labile to acid hydrolysis, with nearly complete degradation observed when subjected to 1 M HCl at room temperature.[10] The rate of degradation is dependent on the pH, with acidic environments in soil reported to inhibit hydrolysis and stabilize the molecule, prolonging its persistence.[9]

-

Alkaline-Catalyzed Hydrolysis : Ivermectin also degrades in basic conditions.[4] Similar to acid hydrolysis, this process can lead to the formation of the monosaccharide and aglycone.[8] Nearly complete degradation has been observed at room temperature with 0.1 M NaOH.[10]

Oxidative Degradation

The drug is susceptible to degradation by oxidation.[6][7] Forced degradation studies using hydrogen peroxide (H₂O₂) and other oxidizing agents like potassium dichromate (K₂Cr₂O₇) have confirmed its vulnerability.[1][4] A major degradation product identified from H₂O₂ induced oxidation is 3,4-epoxide H₂B₁ₐ, indicating that the macrocyclic ring is also a site for oxidative attack.[1][4]

Photodegradation

Exposure to light, particularly UV radiation, can cause significant degradation of ivermectin.[11][12] Photodegradation has been observed to occur primarily at a wavelength of 350 nm.[11][13] In one study, approximately 90% photodegradation was observed after 5 hours of irradiation in the presence of a TiO₂ catalyst.[14] The degradation mechanism involves the generation of free radicals, including singlet oxygen, superoxide anion, and hydroxyl radicals.[11][13] The composition of the medium influences photostability, with degradation being more pronounced in seawater compared to river water.[11]

Thermal Degradation

Ivermectin shows varied stability under thermal stress. While it is generally resistant to processes like pasteurization and boiling in milk, degradation can occur at higher temperatures.[15] Thermogravimetric analysis (TGA) has shown that thermal degradation of pure ivermectin begins at 157°C.[16] Forced degradation studies have been performed by exposing solid ivermectin to 80°C for 14 days to generate thermal degradants.[17]

Experimental Protocols

Standardized protocols are employed to conduct forced degradation studies and analyze the resulting samples.

Forced Degradation (Stress Testing) Protocols

These studies are designed to accelerate the degradation of ivermectin to identify its likely degradation products.[18]

-

Acid Hydrolysis : A sample solution of ivermectin is treated with 0.1 M hydrochloric acid (HCl) for 4 hours and subsequently neutralized with 0.1 M sodium hydroxide (NaOH).[17]

-

Base Hydrolysis : The sample is treated with 0.015 M NaOH for 2 hours and then neutralized with 0.015 M HCl.[17]

-

Oxidative Degradation : Stress degradation is performed using two common oxidizing agents. One method involves treating the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.[17] Another uses 5 mM potassium dichromate (K₂Cr₂O₇) for 22 hours at room temperature.[17]

-

Photolytic Degradation : A solution of ivermectin in a quartz flask is irradiated for 10 hours.[17] Solid samples have been stressed by irradiation with 765 W/m² light intensity for 8 hours.[17]

-

Thermal Degradation : Solid ivermectin is exposed to a temperature of 80°C for a period of 14 days.[17]

Analytical Methodologies

A range of analytical techniques are used for the separation, quantification, and identification of ivermectin and its degradants.

-

High-Performance Liquid Chromatography (HPLC) : This is the most widely used technique. A typical stability-indicating method uses a reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size) maintained at 45°C.[17] A gradient elution with a mobile phase composed of water, acetonitrile, and isopropanol is often employed.[17] UV detection is commonly set at 245 nm.[19][20]

-

High-Performance Thin-Layer Chromatography (HPTLC) : An HPTLC method has been developed for quantifying ivermectin in the presence of its degradants.[6] The separation is achieved on silica gel plates with a mobile phase such as n-hexane: acetone: ethyl acetate (6.5: 3.5: 0.1 v/v/v), and densitometric analysis is carried out at 247 nm.[6][7]

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) : This powerful technique is used for the identification and structural characterization of degradation products.[1][4] It allows for precise mass measurements to determine the elemental composition of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used for the definitive structural elucidation of major degradation products after they have been isolated, for instance, using semi-preparative HPLC.[1][4]

Data on Ivermectin Stability and Degradation

Quantitative data from various studies provide insight into the rate and extent of ivermectin degradation under different conditions.

Table 1: Summary of Forced Degradation Conditions and Observations for Ivermectin

| Stress Condition | Reagent/Parameters | Duration | Key Observations | Citation(s) |

| Acid Hydrolysis | 0.1 M HCl | 4 hours | Susceptible to degradation. | [17] |

| 1 M HCl | - | Nearly complete degradation. | [10] | |

| 0.02 M HCl | 3 hours | Forms monosaccharide (MS H₂B₁ₐ) and aglycone. | [2] | |

| Alkaline Hydrolysis | 0.015 M NaOH | 2 hours | Susceptible to degradation. | [17] |

| 0.1 M NaOH | - | Nearly complete degradation. | [10] | |

| Oxidation | 3% H₂O₂ | 2 hours | Susceptible to degradation. | [17] |

| 5 mM K₂Cr₂O₇ | 22 hours | Susceptible to degradation. | [17] | |

| Photodegradation | UV/Visible Light (Solid) | 8 hours | Susceptible to degradation. | [17] |

| UV/Visible Light (Solution) | 10 hours | Susceptible to degradation. | [17] | |

| Thermal Stress | 80°C (Solid) | 14 days | Susceptible to degradation. | [17] |

| Cooking (Meat) | - | Found to be stable. | [21] |

Table 2: Quantitative Stability and Degradation Data for Ivermectin

| Study Type | Matrix/Medium | Condition | Parameter | Result | Citation(s) |

| Photocatalysis | Aqueous TiO₂ suspension | UV Irradiation | Degradation % | ~90% after 5 hours | [14][22] |

| Rate Constant (k) | 0.36 - 0.64 h⁻¹ | [14][22] | |||

| Long-term Storage | Sheep Milk | -20°C Freezing | Degradation % | ~25% after 2 years | [15] |

| Formulation Stability | 0.2% w/v Oral Solution | Room Temp (25°C) | % Remaining | ~97% ± 0.2 after 3 months | [23] |

| Biodegradation | Culture Medium | A. taiwanensis (28-35°C) | Degradation % | >65% | [24] |

| A. taiwanensis (pH 7-9) | Degradation % | >69% | [24] |

Conclusion

The stability of ivermectin is a critical quality attribute that is significantly influenced by environmental factors such as pH, light, oxidizing agents, and temperature. The primary degradation pathway under hydrolytic conditions involves the sequential cleavage of the disaccharide chain, leading first to the formation of this compound and then to ivermectin aglycone. Comprehensive forced degradation studies, coupled with robust, stability-indicating analytical methods like HPLC and LC-MS, are imperative for identifying these degradants and understanding the molecule's stability profile. The data summarized in this guide underscores the susceptibility of ivermectin to acidic, alkaline, oxidative, and photolytic stress, while showing relative stability to moderate thermal stress. This information is vital for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of ivermectin products.

References

- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]

- 3. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpls.org [wjpls.org]

- 6. researchgate.net [researchgate.net]

- 7. ijddr.in [ijddr.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. Aspects of decontamination of ivermectin and praziquantel from environmental waters using advanced oxidation technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Modeling and evaluation of ivermectin release kinetics from 3D-printed tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. a-comprehensive-study-to-identify-and-characterize-major-degradation-products-of-ivermectin-drug-substance-including-its-degradation-pathways-using-lc-hrms-and-nmr - Ask this paper | Bohrium [bohrium.com]

- 19. researchgate.net [researchgate.net]

- 20. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]

- 21. The effect of cooking on veterinary drug residues in food: 7. Ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficient degradation of ivermectin by newly isolated Aeromonas taiwanensis ZJB-18,044 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ivermectin Monosaccharide in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of ivermectin monosaccharide in biological matrices. Ivermectin, a broad-spectrum antiparasitic agent, is metabolized into several compounds, with this compound being a key analyte for pharmacokinetic and drug metabolism studies. The described protocol provides a reliable methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this metabolite, crucial for drug development and research.

Introduction

Ivermectin is a potent macrocyclic lactone widely used in both human and veterinary medicine to treat a variety of parasitic infections. The efficacy and safety of ivermectin are influenced by its pharmacokinetic profile, which includes its metabolism into various derivatives. This compound is a primary metabolite formed by the hydrolysis of the disaccharide moiety of the parent drug. Accurate quantification of this metabolite is essential for understanding the metabolic fate of ivermectin, assessing drug exposure, and investigating potential correlations with efficacy and safety. This document provides a detailed protocol for a validated HPLC-MS/MS method to quantify this compound in biological samples, offering high selectivity and sensitivity.

Chemical Properties

-

Chemical Name: (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]

-

Molecular Formula: C₄₁H₆₂O₁₁[1]

-

Molecular Weight: 730.9 g/mol [1]

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, HPLC separation, and MS/MS detection of this compound.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Three common and effective methods are described below.

3.1.1. Protein Precipitation (for Plasma, Serum)

This is a rapid method suitable for high-throughput analysis.

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Ivermectin-d2).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.

3.1.2. Liquid-Liquid Extraction (LLE) (for Plasma, Urine)

LLE provides a cleaner extract compared to protein precipitation.

-

To 500 µL of sample, add an appropriate internal standard.

-

Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

-

Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic layer to a new tube.

-

Repeat the extraction step with another 2 mL of the organic solvent.

-

Combine the organic layers and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for analysis.

3.1.3. Solid-Phase Extraction (SPE) (for complex matrices like tissue homogenates)

SPE offers the highest degree of sample cleanup and concentration.

-

Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample (e.g., diluted plasma or tissue homogenate with internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a nitrogen stream at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for injection.

HPLC-MS/MS Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

3.2.1. HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

3.2.2. Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 748.4 ([M+NH₄]⁺) |

| Product Ion (m/z) | 569.3 (Loss of the monosaccharide sugar moiety) |

| Collision Energy (eV) | Optimization required (start around 20-30 eV) |

| Dwell Time | 100 ms |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Note: The precursor ion is proposed as the ammoniated adduct ([M+NH₄]⁺) based on the molecular weight of this compound (730.9 g/mol ) and the common formation of such adducts for ivermectin and related compounds in the presence of ammonium formate in the mobile phase or as an additive. The product ion is inferred from the known fragmentation pattern of ivermectin, where the loss of the disaccharide results in a fragment of m/z 569.[2]

Data Presentation and Quantitative Performance

The following tables summarize typical quantitative performance data for HPLC-MS/MS methods for ivermectin, which can serve as a benchmark for the validation of the this compound method.

Table 1: Linearity and Detection Limits of Ivermectin Quantification Methods

| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |